N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-7-9-16(23-2)15(12-14)20-19(21)10-6-13-5-8-17(24-3)18(11-13)25-4/h5-12H,1-4H3,(H,20,21)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHBBBKXEXVGDA-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 2,5-dimethoxyaniline with 3,4-dimethoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to an acrylation reaction using acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and acrylamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in the target compound) improve lipophilicity and membrane permeability compared to halogenated analogues (e.g., bromine in ), which may enhance target binding but reduce solubility.
- Amino and Hydroxyl Groups: The presence of -NH₂ or -OH (as in ) introduces hydrogen-bonding capability, critical for interactions with enzymatic active sites.
- Steric Effects : Bulky substituents (e.g., chloropyridine in ) may limit conformational flexibility but improve selectivity for specific targets.
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₉H₂₁N₁O₅
- Molecular Weight : 343.37374 g/mol
- CAS Number : Not specified in the sources but can be referenced from chemical databases.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies suggest that this compound may influence:
- Antioxidant Activity : It has been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in cancer therapy as oxidative stress plays a crucial role in tumor progression .
- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown a 94% inhibition of certain enzymatic activities at a concentration of 20 μM .
- Regulation of Lipid Metabolism : In vivo studies indicate that treatment with this compound resulted in reduced levels of triglycerides and cholesterol in animal models, suggesting potential applications in managing metabolic syndrome .
Biological Activity Data
Case Studies
- Metabolic Syndrome Model : A study involving a diet-induced metabolic syndrome model demonstrated that administration of this compound significantly lowered glucose and triglyceride levels compared to control groups. The dosage used was 10 mg/kg for 14 days, indicating its potential utility in metabolic disorder management .
- Antiviral Evaluation : In silico studies have indicated that acrylamide derivatives similar to this compound can effectively inhibit viral infections by blocking viral attachment mechanisms. The molecular docking studies suggest that these compounds interact with key viral glycoproteins, thereby preventing infection .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, and how is purity ensured?
- Methodological Answer : The synthesis typically involves a multi-step approach using α-bromoacrylic acid and substituted anilines. Key steps include:
- Coupling Reaction : Reacting α-bromoacrylic acid with N-(2,5-dimethoxyphenyl)amine in ice-cooled DMF using EDCI as a coupling agent .
- Purification : Column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:5 to 1:3 ratios) to isolate the product .
- Characterization : Confirm structure via / NMR (e.g., aromatic protons at δ 6.7–7.4 ppm, methoxy groups at δ 3.7–3.9 ppm) and mass spectrometry (e.g., molecular ion peak matching calculated MW ± 0.5 Da) .
- Purity Validation : Elemental analysis (C, H, N within ±0.3% of theoretical values) and HPLC (≥95% purity) .
Q. Which spectroscopic methods are critical for characterizing this acrylamide derivative?
- Methodological Answer :
- NMR Spectroscopy : Identifies methoxy substituents (δ 3.7–3.9 ppm), acrylamide backbone (α,β-unsaturated carbonyl at δ 6.3–6.5 ppm for vinyl protons, carbonyl at ~165 ppm in NMR), and aromatic ring patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H] at m/z 386.15 for CHNO) .
- IR Spectroscopy : Stretching vibrations for carbonyl (1680–1700 cm) and methoxy groups (2830–2940 cm) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations, with cisplatin as a positive control .
- Antimicrobial Testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–50 µg/mL .
- Enzyme Inhibition : Evaluate IC values against kinases (e.g., EGFR) via fluorescence-based assays .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Temperature (25–60°C), solvent polarity (DMF vs. THF), and molar ratios (amine:acid = 1:1 to 1:1.2) .
- Design : 2 full factorial design to assess interactions. Response variables include yield (%) and purity (HPLC).
- Outcome : Optimal conditions may involve DMF at 0°C with a 1:1.1 ratio, improving yield from 65% to 82% .
Q. What computational strategies predict reactivity and stability under varying conditions?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT/B3LYP) to model transition states and activation energies for acrylamide formation .
- Stability Analysis : Molecular dynamics simulations (e.g., COMSOL) to assess degradation under UV light or humidity, guiding storage protocols .
- AI Integration : Machine learning models trained on PubChem data predict optimal solvent systems (e.g., ethyl acetate/hexane vs. DCM/methanol) .
Q. How do substituent variations on phenyl rings influence bioactivity?
- Methodological Answer :
- SAR Studies : Compare analogs with halogen (Cl, F) or nitro groups. For example:
- 3,4-Dimethoxy vs. 3,5-Dichloro : Dichloro derivatives show 3× higher cytotoxicity in MCF-7 cells (IC = 12 µM vs. 35 µM) due to enhanced electrophilicity .
- Methoxy Position : 2,5-Dimethoxy substitution improves solubility (logP = 2.1 vs. 3.5 for non-methoxy analogs) without compromising activity .
- Tools : Docking simulations (AutoDock Vina) to map interactions with target proteins (e.g., tubulin binding for anticancer activity) .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Purity Verification : Re-analyze disputed samples via NMR (check for residual solvents) and LC-MS (detect degradation products) .
- Assay Standardization : Use identical cell lines (e.g., HepG2 passage number <20) and incubation times (48–72 hrs) .
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers from variables like DMSO concentration (>1% reduces viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
